1-Acetylpyrazolo[3,4-c]pyridine
Overview
Description
1-Acetylpyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family It is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 1-Acetylpyrazolo[3,4-c]pyridine, also known as 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethanone, is tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, which are essential components of the cell’s cytoskeleton . The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately to apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . By inhibiting microtubule polymerization, the compound disrupts the normal function of the mitotic spindle, leading to cell cycle arrest .
Result of Action
The result of this compound’s action is the inhibition of cell migration and the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with tubulin and the subsequent disruption of microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetylpyrazolo[3,4-c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriately substituted pyridines and pyrazoles. For example, starting from a 3-aminopyrazole and a 2-chloropyridine, the cyclization can be achieved under basic conditions to form the desired pyrazolopyridine ring system .
Another method involves the use of 1-substituted pyrazoles and 1,3-diketones. The reaction typically proceeds through a condensation reaction followed by cyclization to yield the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Acetylpyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-Acetylpyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-Acetylpyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the fused rings.
Pyrazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern.
Pyrazolo[5,1-c]-1,2,4-triazine: A compound with a triazine ring fused to the pyrazole.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
1-pyrazolo[3,4-c]pyridin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHLCXBKJVESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CN=C2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665893 | |
Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-67-2 | |
Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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